(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves a Pd (II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene .Molecular Structure Analysis
The molecular structure of thiophene is based on a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiophene derivative would depend on its exact molecular structure. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
1. Crystal Structure Studies
(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol has been used in studies exploring crystal structures. For instance, the analysis of crystal structures involving benzo[b]thiophen-2-yl compounds has revealed interesting hydrogen-bonded chains and interactions. These compounds demonstrate significant structural features, such as parallel chains and N—H⋯N hydrogen bonds between adjacent tetrazole rings, which are essential for understanding molecular interactions in crystalline materials (Penthala et al., 2016).
2. Synthesis of Functional Building Blocks
Research into the synthesis of bis(benzo[b]thiophen-2-yl)methane derivatives has been conducted, which is a closely related field. These studies provide insights into the conformation of related ketones and methanols, revealing details about interplanar angles, dihedral angles, and crystal packing. Such research is crucial for understanding and designing novel molecules for various applications, including pharmaceuticals (Katzsch et al., 2016).
3. Organic Synthesis and Catalysis
The compound has also found application in the field of organic synthesis and catalysis. For example, research involving furan-2-yl(phenyl)methanol derivatives, which are structurally similar, has led to the development of methods for synthesizing benzo[b][1,4]thiazine or oxazine derivatives. These findings are significant for the advancement of synthetic methodologies in organic chemistry (Reddy et al., 2012).
4. Photovoltaic Applications
In the field of renewable energy, studies have shown that methanol treatment of materials containing benzo[b]thiophene units can significantly enhance the efficiency of polymer solar cells. This suggests potential applications of (5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol in the development of advanced solar energy materials (Zhou et al., 2013).
5. Fluorescence Sensing
Research in fluorescence sensing has utilized compounds similar to (5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol. These studies focus on the fluorescence quenching of thiophene-substituted oxadiazole derivatives, which are relevant for sensing applications. This suggests the potential of (5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol in the development of novel sensors (Naik et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5,7-difluoro-1-benzothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2OS/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSSRKVRAGMBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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